molecular formula C12H16O3 B1630343 4-(Diethoxymethyl)benzaldehyde CAS No. 81172-89-6

4-(Diethoxymethyl)benzaldehyde

Cat. No. B1630343
CAS RN: 81172-89-6
M. Wt: 208.25 g/mol
InChI Key: HTMXMFARWHNJDW-UHFFFAOYSA-N
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Description

4-(Diethoxymethyl)benzaldehyde, also known as 4-DEMB, is a synthetic compound commonly used in laboratory experiments for its unique properties. 4-DEMB is a derivative of benzaldehyde and is used in a variety of scientific applications, including synthesis, research, and biochemical and physiological studies.

Scientific Research Applications

Solid Phase Organic Synthesis

4-(Diethoxymethyl)benzaldehyde and its derivatives have been investigated for their utility in solid phase organic synthesis. Electron-rich benzaldehyde derivatives, such as 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been utilized as linkers for solid-phase organic synthesis. These compounds were transformed into secondary amides through reductive amination, followed by derivatization to yield ureas, sulfonamides, aryl amides, and alkyl amides. The desired products were then cleaved from the support, providing high yields and purity (Swayze, 1997).

Optical Materials

4-(Diethoxymethyl)benzaldehyde derivatives have been used in the synthesis of aluminum and zinc complexes with improved thermal stability and optical properties for potential applications in organic light-emitting diodes (OLEDs). These complexes exhibited blue-green photoluminescence, which is crucial for the development of display and lighting technologies (Barberis & Mikroyannidis, 2006).

Catalysis and Synthesis

4-(Diethoxymethyl)benzaldehyde has been explored in catalysis, particularly in the decarbonylation of aldehydes. The research provided insights into the mechanism of rhodium-catalyzed decarbonylation, highlighting the importance of these aldehydes in synthesizing complex molecules (Fristrup et al., 2008).

Chemical Synthesis

In the context of chemical synthesis, one study demonstrated the use of (diethoxymethyl)benzaldehyde as a starting material for synthesizing Terpyridinebenzaldehyde isomers. This research showcased an environmentally friendly one-pot synthesis approach, offering a simple and efficient method for obtaining these compounds with potential applications in coordination chemistry and materials science (Jouaiti, 2021).

Photocatalysis

Another study focused on modifying graphitic carbon nitride for the selective synthesis of benzaldehyde from benzyl alcohol, highlighting the potential of 4-(Diethoxymethyl)benzaldehyde and its derivatives in photocatalytic applications. This research demonstrates the role of metal-free catalysts in green chemistry, emphasizing the importance of sustainable and environmentally friendly chemical processes (Lima et al., 2017).

properties

IUPAC Name

4-(diethoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-10(9-13)6-8-11/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMXMFARWHNJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344331
Record name 4-(Diethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethoxymethyl)benzaldehyde

CAS RN

81172-89-6
Record name 4-(Diethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diethoxymethyl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of terephthalaldehyde (10 g, 74.55 mmol), ammonium chloride (160 mg, 3.0 mmol) in ethanol (10.3 g, 223.6 mmol) was added dropwise triethoxymethane (12.15 g, 82 mmol) at 0° C. After the addition, the mixture was stirred at room temperature overnight. The mixture was concentrated, the residue was purified by silica gel chromatography to give the title compound (7.0 g, yield 50%) as a white solid. LC-MS (ESI) m/z: 209 (M+1)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One
Quantity
12.15 g
Type
reactant
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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